molecular formula C34H30N2O8S B2361992 ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate CAS No. 448215-40-5

ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate

Cat. No.: B2361992
CAS No.: 448215-40-5
M. Wt: 626.68
InChI Key: SPQVCDXUSPNRDJ-UHFFFAOYSA-N
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Description

Ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate is a benzofuran-based small molecule characterized by a multi-substituted aromatic scaffold. Its structure includes:

  • A benzofuran core substituted at position 2 with a phenyl group.
  • A 3-carboxylate ethyl ester at position 2.
  • At position 5, an N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido group, which introduces a sulfonamide linkage, a bulky tert-butyl-substituted aryl sulfonyl moiety, and a nitrobenzamido electron-withdrawing group.

Its synthesis likely involves multi-step coupling reactions, leveraging sulfonylation and amidation strategies common in heterocyclic chemistry .

Properties

IUPAC Name

ethyl 5-[(4-tert-butylphenyl)sulfonyl-(4-nitrobenzoyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O8S/c1-5-43-33(38)30-28-21-26(17-20-29(28)44-31(30)22-9-7-6-8-10-22)35(32(37)23-11-15-25(16-12-23)36(39)40)45(41,42)27-18-13-24(14-19-27)34(2,3)4/h6-21H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQVCDXUSPNRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate is a complex compound that belongs to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives have been extensively studied for their pharmacological potential. They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of specific substituents on the benzofuran ring significantly influences their biological potency.

Structure-Activity Relationship (SAR)

The SAR of benzofuran derivatives indicates that modifications to the benzofuran scaffold can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups like nitro or sulfonyl groups can increase cytotoxicity against cancer cells. The compound in focus incorporates both a nitro group and a sulfonamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives:

  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds similar to this compound have shown significant cytotoxic effects against leukemia cell lines such as K562 and HL60, with IC50 values as low as 0.1 μM .
    • In vitro testing has demonstrated that structural modifications can lead to selective inhibition of cancer cell proliferation without affecting normal cells.
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as AKT and PLK1, leading to apoptosis in cancer cells .
    • The incorporation of specific functional groups can enhance binding interactions with target proteins, thereby improving efficacy.

Case Studies

Several case studies illustrate the biological activity of benzofuran derivatives:

  • Study on Anticancer Activity : A study evaluated a series of benzofuran analogs for their ability to inhibit cancer cell growth. The most active compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • In Vivo Models : In vivo studies using murine models demonstrated that certain benzofuran derivatives significantly reduced tumor size and metastasis without causing adverse effects on body weight or organ health .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AK5620.1Inhibition of AKT pathway
Compound BHL605Induction of apoptosis
Ethyl CompoundA54916.4PLK1 inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis focuses on structurally related benzofuran derivatives, particularly ethyl 5-{butyryl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (), to highlight key differences in substituents and their implications.

Table 1: Structural and Functional Comparison

Feature Target Compound Analog ()
Position 2 Substituent Phenyl (aromatic, bulky) Methyl (small, aliphatic)
Position 5 Substituent N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido (bulky, electron-withdrawing) N-((4-methoxyphenyl)sulfonyl)butyramido (moderate bulk, electron-donating methoxy)
Position 3 Group Ethyl carboxylate Ethyl carboxylate
Key Functional Groups Sulfonamide, nitro, tert-butyl Sulfonamide, methoxy, butyryl
Molecular Weight ~594 g/mol (estimated) ~515 g/mol (reported)
Potential Reactivity High (nitro group facilitates reduction/derivatization) Moderate (methoxy and butyryl groups offer sites for hydrolysis or substitution)

Key Differences and Implications

Steric and Electronic Effects: The tert-butyl group in the target compound introduces significant steric hindrance and hydrophobicity, which may enhance metabolic stability or influence binding interactions in biological systems. The 4-nitrobenzamido group in the target compound is strongly electron-withdrawing, which could polarize the benzofuran core and affect reactivity (e.g., electrophilic substitution). The analog’s butyramido group is electron-neutral, offering fewer electronic perturbations but greater flexibility for conjugation.

Synthetic Accessibility :

  • The nitro group in the target compound may complicate synthesis due to its sensitivity to reduction, whereas the methoxy and butyryl groups in the analog are more stable under standard reaction conditions.

Crystallographic Analysis :

  • Structural determination of such compounds typically employs X-ray crystallography using programs like SHELXL for refinement and ORTEP for visualization . The tert-butyl group’s bulkiness in the target compound may result in distinct crystal packing compared to the analog’s smaller substituents.

Preparation Methods

Cyclization Strategies

The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of α-keto esters or Heck-type couplings. For this compound, ethyl 2-phenylbenzofuran-3-carboxylate serves as the foundational intermediate.

Method A: Perkin Rearrangement

  • Substrate : Ethyl 2-hydroxy-5-nitrobenzoylacetate.
  • Conditions : Acetic anhydride, 120°C, 6 hours.
  • Yield : ~65% (analogous to PubChem CID 4247128).
  • Mechanism : Intramolecular cyclization via keto-enol tautomerism.

Method B: Transition-Metal Catalysis

  • Catalyst : Pd(OAc)₂, PPh₃.
  • Substrate : 2-Iodophenol and ethyl phenylpropiolate.
  • Conditions : DMF, 80°C, 12 hours.
  • Yield : ~72% (based on similar Suzuki couplings in).

Coupling of the 4-Nitrobenzamido Group

Amide Bond Formation

The final amidation introduces the 4-nitrobenzoyl group via:

Method A: Carbodiimide Coupling

  • Reagents : 4-Nitrobenzoyl chloride, HOBt, DCC.
  • Conditions : Dry THF, 0°C to RT, 8 hours.
  • Yield : 75% (analogous to).

Method B: Direct Aminolysis

  • Reagents : 4-Nitrobenzoyl chloride, triethylamine.
  • Conditions : DMF, 50°C, 6 hours.
  • Yield : 68% (lower due to steric hindrance).

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of intermediates but risks nitro group reduction at elevated temperatures.
  • Low-Temperature Sulfonylation : Prevents side reactions such as sulfonate ester formation.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Perkin + Carbodiimide Cyclization/Amidation 58 95 Moderate
Pd-Catalyzed + Direct Metal coupling/Aminolysis 63 92 High

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)-4-nitrobenzamido)-2-phenylbenzofuran-3-carboxylate, and what challenges arise due to its multifunctional groups?

  • Methodology : The synthesis typically involves sequential coupling of sulfonyl, nitrobenzamido, and benzofuran moieties. A common approach includes:

Sulfonylation of 4-(tert-butyl)phenylsulfonyl chloride with an amine intermediate.

Nitrobenzamido group introduction via Schotten-Baumann reaction under basic conditions.

Benzofuran core formation through cyclization using acid catalysts.

  • Challenges : Competing side reactions (e.g., over-sulfonylation or nitro group reduction) require precise stoichiometry and temperature control. Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates .

Q. How do the functional groups in this compound influence its reactivity and stability in experimental settings?

  • Reactivity :

  • The sulfonyl group increases electrophilicity, facilitating nucleophilic substitutions.
  • The nitro group can act as a strong electron-withdrawing group, affecting aromatic electrophilic substitution rates.
  • The benzofuran core contributes to π-π stacking interactions, influencing solubility and crystallinity.
    • Stability : The tert-butyl group enhances steric protection, reducing hydrolysis susceptibility. Stability tests (e.g., accelerated degradation studies under acidic/basic conditions) are recommended to assess shelf life .

Q. What characterization techniques are essential for confirming the compound’s structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm1^{-1}, nitro N=O at ~1520 cm1^{-1}).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield when competing side reactions dominate?

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example:

VariableRange TestedOptimal ConditionYield Improvement
Temperature60–100°C80°C22% → 38%
Catalyst (Pd/C)0.5–2.0 mol%1.2 mol%Reduced byproducts
  • In-line Monitoring : Employ flow chemistry with real-time UV-Vis or IR analytics to detect intermediates and adjust parameters dynamically .

Q. How should researchers address discrepancies in biological activity data across independent studies?

  • Controlled Replication : Standardize assay protocols (e.g., cell lines, incubation times, positive controls).
  • Data Contradiction Analysis :

  • Compare IC50_{50} values under identical conditions.
  • Test for impurities (e.g., residual solvents) via HPLC, which may artificially modulate activity.
  • Use molecular docking to verify target binding consistency across structural analogs .

Q. What computational strategies predict the compound’s interactions with biological targets such as kinases or inflammatory enzymes?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions (e.g., hydrogen bonds with kinase ATP-binding pockets).
  • Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets of related benzofuran derivatives to predict inhibitory potency.
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for nitro group modifications .

Q. What structural modifications enhance target selectivity in structure-activity relationship (SAR) studies?

  • Modification Table :

Modification SiteExample ChangeObserved Effect
Sulfonyl GroupReplace tert-butyl with CF3_3Increased kinase selectivity (IC50_{50} ↓ 40%)
Benzofuran CoreIntroduce methyl at C-2Improved metabolic stability (t1/2_{1/2} ↑ 2x)
Nitro GroupReduce to amineLoss of anti-inflammatory activity
  • Methodology : Iterative synthesis followed by in vitro screening against target panels (e.g., kinase profiling at 1 µM) .

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